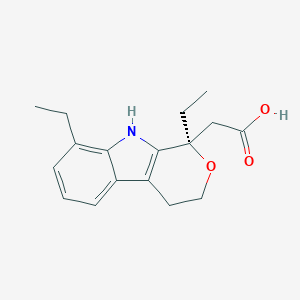

(-)-Etodolac

Description

Properties

IUPAC Name |

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233938 | |

| Record name | (-)-Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87226-41-3 | |

| Record name | (-)-Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87226-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETODOLAC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Etodolac: A Comprehensive Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Etodolac, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, has emerged as a promising anti-cancer agent with a mechanism of action distinct from its cyclooxygenase (COX)-inhibiting S-(+)-enantiomer. This technical guide provides an in-depth exploration of the core, COX-independent mechanisms of (-)-Etodolac, focusing on its role in modulating critical signaling pathways implicated in cancer progression. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Etodolac is traditionally prescribed as a racemic mixture for the management of pain and inflammation, with its therapeutic effects primarily attributed to the COX-2 inhibitory activity of the S-(+)-enantiomer. However, a growing body of evidence indicates that the R-(-)-enantiomer, which is largely devoid of COX inhibitory activity, possesses potent anti-neoplastic properties. These effects are mediated through COX-independent pathways, presenting a novel avenue for cancer therapy with a potentially favorable safety profile. This guide will dissect the two primary COX-independent mechanisms of (-)-Etodolac: the inhibition of the Wnt/β-catenin signaling pathway and the induction of Retinoid X Receptor alpha (RXRα) degradation.

COX-Independent Mechanisms of Action

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. (-)-Etodolac has been shown to be a more potent inhibitor of Wnt signaling than its S-(+)-enantiomer.[1][2][3]

(-)-Etodolac exerts its inhibitory effect by decreasing the levels of total and activated β-catenin.[4][5] This reduction in β-catenin leads to a subsequent decrease in the expression of its downstream target genes, such as cyclin D1 and c-Myc, which are critical for cell cycle progression and proliferation.[4][5] The decrease in β-catenin levels is achieved, in part, through the activation of Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[4][5]

Induction of Retinoid X Receptor Alpha (RXRα) Degradation

The Retinoid X Receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in regulating gene expression related to cell growth, differentiation, and apoptosis. (-)-Etodolac has been identified as a ligand for RXRα. This binding event triggers the ubiquitination and subsequent proteasomal degradation of RXRα, leading to the induction of apoptosis in cancer cells. This effect appears to be selective for tumor cells, with minimal impact on normal cells.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of (-)-Etodolac and its racemic form have been quantified in various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and the effects on key protein expression.

Table 1: IC50 Values of Etodolac and its Enantiomers in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| R-(-)-Etodolac | Various | TOPflash Wnt activity | 102.5 | [1] |

| S-(+)-Etodolac | Various | TOPflash Wnt activity | 218.3 | [1] |

| Racemic Etodolac | Various | TOPflash Wnt activity | 191.7 | [1] |

| Etodolac | HT-29/Inv3 | MTT Assay (72h) | 500 | [6] |

| Etodolac | Lovo | MTT Assay (72h) | 1750 | [6] |

| Etodolac | SW620 | MTT Assay (72h) | 1880 | [6] |

| Etodolac | HT-29 | MTT Assay (72h) | 1880 | [6] |

| Etodolac Derivative (SGK 206) | PC-3 | MTT Assay (24h) | 40 | [7] |

| Etodolac Derivative (SGK 242) | PC-3 | MTT Assay (24h) | 25 | [7] |

| Etodolac Derivative (SGK 206) | HT-29 | MTT Assay (24h) | 70 | [7][8] |

| Etodolac Derivative (SGK 242) | HT-29 | MTT Assay (24h) | 26 | [7][8] |

| Etodolac Derivative (5d) | SKOV3 | MTT Assay (24h) | 7.22 | [9] |

| Etodolac Derivative (5h) | SKOV3 | MTT Assay (24h) | 5.10 | [9] |

| Etodolac Derivative (5k) | PC3 | MTT Assay (24h) | 8.18 | [9] |

| Etodolac Derivative (5s) | PC3 | MTT Assay (24h) | 3.10 | [9] |

| Etodolac Derivative (5v) | PC3 | MTT Assay (24h) | 4.00 | [9] |

| Etodolac | MCF-7 | MTT Assay (48h) | >1000 | [10] |

| Etodolac | MDA-MB-231 | MTT Assay (48h) | ~750 | [10] |

Table 2: Effect of R-(-)-Etodolac on Key Protein Expression in Hepatoma Cells

| Protein | Effect of R-(-)-Etodolac (Physiological Doses) | Downstream Consequence | Reference |

| Total β-catenin | Decrease | Inhibition of Tcf reporter activity, decreased proliferation | [4][5] |

| Active β-catenin | Decrease | Inhibition of Tcf reporter activity, decreased proliferation | [4][5] |

| Cyclin D1 | Decrease | Cell cycle arrest, decreased proliferation | [4][5] |

| Glutamine Synthetase | Decrease | Altered cellular metabolism | [4][5] |

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to elucidate the mechanism of action of (-)-Etodolac.

Cell Viability and Proliferation (MTT Assay)

Objective: To determine the effect of (-)-Etodolac on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

(-)-Etodolac stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of (-)-Etodolac and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for 2-4 hours at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protein Expression Analysis (Western Blot)

Objective: To analyze the expression levels of specific proteins (e.g., β-catenin, RXRα, Cyclin D1) following treatment with (-)-Etodolac.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to target proteins

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system and quantify band intensities.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of (-)-Etodolac on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection (Caspase Activity Assay)

Objective: To measure the activity of executioner caspases (e.g., caspase-3/7) as an indicator of apoptosis induction by (-)-Etodolac.

Materials:

-

Treated and untreated cell lysates

-

Caspase assay buffer

-

Caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays)

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Conclusion

(-)-Etodolac demonstrates significant anti-cancer activity through COX-independent mechanisms, primarily by targeting the Wnt/β-catenin and RXRα signaling pathways. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, coupled with its distinct mode of action from traditional NSAIDs, positions it as a compelling candidate for further investigation in oncology. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to explore the full therapeutic potential of (-)-Etodolac in cancer treatment. Further studies are warranted to fully elucidate the intricate molecular interactions and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac [escholarship.org]

- 3. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-Etodolac decreases beta-catenin levels along with survival and proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R-ETODOLAC DECREASES BETA-CATENIN LEVELS ALONG WITH SURVIVAL AND PROLIFERATION OF HEPATOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (-)-Etodolac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule where the pharmacological activity primarily resides in the (S)-(-)-enantiomer. This technical guide provides a comprehensive overview of the synthetic pathways for producing (-)-Etodolac. It details the preparation of the key intermediate, 7-ethyltryptophol, its subsequent conversion to racemic etodolac, and the various methods for chiral resolution to isolate the desired (-)-enantiomer. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to support research and development in this area.

Introduction

Etodolac, chemically known as (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a member of the pyranocarboxylic acid class of NSAIDs.[1] It functions by inhibiting the cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[1] The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is largely inactive against COX enzymes.[2][3] Therefore, the stereoselective synthesis or efficient resolution of the racemic mixture is crucial for the production of the therapeutically active agent. This guide focuses on the common and effective methods for the synthesis of (-)-Etodolac.

Synthesis of the Key Intermediate: 7-Ethyltryptophol

The most prevalent route to etodolac begins with the synthesis of the key intermediate, 7-ethyltryptophol. The Fischer indole (B1671886) synthesis is the most widely employed method for this purpose.[4][5][6]

Fischer Indole Synthesis of 7-Ethyltryptophol

This method involves the reaction of 2-ethylphenylhydrazine with a suitable four-carbon synthon, such as 2,3-dihydrofuran (B140613).[4][5]

Experimental Protocol:

An improved and scalable method for the synthesis of 7-ethyltryptophol has been reported with the following procedure:[4]

-

A solution of 2-ethylphenylhydrazine hydrochloride is prepared in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.[1][4]

-

The reaction mixture is heated.[1]

-

The reaction yields 7-ethyltryptophol.[4]

Quantitative Data:

| Starting Materials | Solvent | Catalyst | Yield | Reference |

| 2-Ethylphenylhydrazine hydrochloride, 2,3-Dihydrofuran | N,N-Dimethylacetamide (DMAc) - H₂O (1:1) | H₂SO₄ | 69-75% | [4][5] |

Synthesis of Racemic Etodolac

Once 7-ethyltryptophol is obtained, it is converted to racemic etodolac. This is typically achieved through a reaction with a keto-ester followed by hydrolysis.[8][9]

Reaction of 7-Ethyltryptophol with Methyl 3-Oxopentanoate (B1256331)

Experimental Protocol:

A common procedure for the synthesis of etodolac from 7-ethyltryptophol is as follows:[9][10]

-

7-Ethyltryptophol is dissolved in an apolar solvent such as toluene.[9][10]

-

A concentrated mineral acid, such as gaseous hydrochloric acid dissolved in isobutyl alcohol or concentrated sulfuric acid, is added dropwise while maintaining the temperature.[9][10]

-

The reaction yields methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate.[9][10]

-

The intermediate ester is then hydrolyzed using conventional methods, such as with aqueous potassium hydroxide (B78521) in methanol, to yield etodolac.[9]

Quantitative Data:

| Step | Starting Materials | Key Reagents | Solvent | Yield | Reference |

| Esterification | 7-Ethyltryptophol, Methyl 3-oxopentanoate | Gaseous HCl in isobutanol | Toluene | Not specified | [9] |

| Hydrolysis | Etodolac methyl ester | Aqueous KOH | Methanol | 95.0% | [11] |

Chiral Resolution of (±)-Etodolac

Since the therapeutic activity resides in the (-)-enantiomer, the resolution of the racemic mixture is a critical step. Several methods have been developed for this purpose.

Classical Resolution via Diastereomeric Salt Formation

This method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Experimental Protocol:

A preparative resolution of etodolac enantiomers has been achieved using the following method:[2][12]

-

Racemic etodolac is treated with a chiral resolving agent, such as (-)-brucine or (-)-cinchonidine, to form diastereomeric salts.[12]

-

The diastereomeric salts are separated by repeated recrystallization.[12]

-

The pure diastereomeric salt is then fractionated by liquid-liquid extraction to yield the pure enantiomer.[12]

-

Another method utilizes N-methylglucamine (meglumine) as a resolving agent in ethanol.[13]

Quantitative Data:

| Resolving Agent | Overall Yield | Enantiomeric Purity | Reference |

| (-)-Brucine / (-)-Cinchonidine | >20% | >99.9% | [2][12] |

| N-methylglucamine | Not specified | >97% enantiomeric excess | [13] |

Chromatographic Resolution

Direct separation of enantiomers can also be achieved using chiral chromatography.

Experimental Protocol:

Thin-layer chromatography (TLC) has been used for the direct enantioresolution of (±)-etodolac.[14]

-

A TLC plate with an achiral stationary phase (silica gel) is used.[14]

-

A chiral inducing reagent (CIR), such as L-tryptophan, L-phenylalanine, L-histidine, or L-arginine, is applied to the plate before the racemate.[14]

-

The plate is developed using a mobile phase, for example, a mixture of MeCN-CH₂Cl₂-MeOH.[14]

-

This method allows for the separation of the enantiomers.[14]

High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as Chiralcel OD-H, is also a common method for determining enantiomeric purity.[2][12]

Synthesis Pathway Diagram

The following diagram illustrates the core synthetic pathway to (-)-Etodolac.

Caption: Synthesis pathway of (-)-Etodolac from 2-ethylphenylhydrazine.

Conclusion

The synthesis of (-)-Etodolac is a well-established process that hinges on the efficient construction of the key intermediate, 7-ethyltryptophol, followed by the formation of the racemic drug and subsequent chiral resolution. The methods outlined in this guide, from the scalable Fischer indole synthesis to various effective resolution techniques, provide a solid foundation for researchers and drug development professionals. The choice of a specific route will depend on factors such as scale, cost, and desired enantiomeric purity. Further research may focus on developing more direct asymmetric syntheses to circumvent the need for resolution, potentially leading to more efficient and economical production of this important anti-inflammatory agent.

References

- 1. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. iosrjournals.org [iosrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. | PDF [slideshare.net]

- 8. jetir.org [jetir.org]

- 9. patents.justia.com [patents.justia.com]

- 10. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO1995027713A1 - Process for the resolution of etodolac using glucamine derivatives - Google Patents [patents.google.com]

- 14. akjournals.com [akjournals.com]

A Technical Deep Dive into the Stereoisomerism and Activity of (-)-Etodolac

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: (+)-(S)-etodolac and (-)-(R)-etodolac. This technical guide provides a comprehensive analysis of the stereoisomerism of etodolac, focusing on the distinct pharmacological profiles of each enantiomer. The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (+)-(S)-enantiomer through its selective inhibition of cyclooxygenase-2 (COX-2). In contrast, the (-)-(R)-enantiomer is largely inactive against COX enzymes but is believed to contribute to the favorable gastrointestinal safety profile of the racemic mixture. This document details the disparate pharmacological activities, presents quantitative data on enzyme inhibition, outlines key experimental protocols for enantiomer resolution and activity assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Stereoisomerism and Pharmacological Dichotomy

Etodolac possesses a single chiral center, giving rise to two enantiomers. The therapeutic effects of racemic etodolac are not a simple sum of the activities of its components; rather, each enantiomer plays a distinct and crucial role.

-

(+)-(S)-Etodolac: This enantiomer is the pharmacologically active component responsible for the anti-inflammatory and analgesic effects. Its primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923).[1]

-

(-)-(R)-Etodolac: This enantiomer is considered largely inactive as a COX inhibitor.[2] However, evidence suggests that it may contribute to the gastrointestinal safety of racemic etodolac by sparing the production of cytoprotective prostaglandins in the gastric mucosa, which are primarily synthesized via the COX-1 pathway.[3][4][5]

Quantitative Analysis of Cyclooxygenase Inhibition

The selective inhibition of COX-2 over COX-1 is a key characteristic of etodolac's therapeutic profile. While much of the publicly available data pertains to the racemic mixture, it is widely accepted that the S-enantiomer drives this activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Racemic Etodolac | > 100 | 53 | > 1.9 | [6][7] |

| Racemic Etodolac | - | - | 2.0 - 2.4 | [8] |

| Racemic Etodolac | - | - | 6 - 60 fold more selective for COX-2 | [9] |

| Celecoxib | 82 | 6.8 | 12 | [6][7] |

| Ibuprofen | 12 | 80 | 0.15 | [6][7] |

| Naproxen | - | - | More selective for COX-1 | [9] |

Note: IC50 values can vary between different assay systems. The data presented here is for comparative purposes.

Signaling Pathway of (+)-(S)-Etodolac Action

The anti-inflammatory effect of (+)-(S)-etodolac is mediated through the inhibition of the COX-2 pathway, which is a central component of the inflammatory cascade.

Caption: Inhibition of the COX-2 pathway by (+)-(S)-Etodolac.

Experimental Protocols

Chiral Resolution of Etodolac Enantiomers

Method 1: Classical Resolution with a Chiral Amine

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

-

Salt Formation: Dissolve racemic etodolac and a chiral amine (e.g., a glucamine derivative) in a suitable solvent such as ethanol.[10]

-

Heating and Seeding: Heat the solution to dissolve the components completely. Cool the solution and seed with crystals of the desired diastereomeric salt (e.g., (R)-etodolac meglumine (B1676163) salt).[10]

-

Crystallization: Allow the solution to crystallize over several hours. The less soluble diastereomeric salt will precipitate out.[10]

-

Filtration: Filter the mixture to isolate the crystalline diastereomeric salt.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid to protonate the etodolac and liberate the free enantiomer.

-

Extraction and Purification: Extract the enantiomerically enriched etodolac with an organic solvent and purify further if necessary.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the analytical and preparative separation of enantiomers.

-

Column: Utilize a chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H) or an alpha-1-acid glycoprotein (B1211001) column.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common ratio is 90:10:0.1 (v/v/v) of hexane:isopropanol:TFA.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of approximately 225 nm.

-

Injection and Elution: Inject the racemic etodolac solution onto the column. The two enantiomers will interact differently with the chiral stationary phase and will elute at different retention times, allowing for their separation and quantification.

In Vivo Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.[11][12][13][14][15]

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[11]

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a reference drug group (e.g., indomethacin), and test groups receiving different doses of the etodolac enantiomers or the racemate. Administer the compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.[12]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[11][12]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compounds is calculated relative to the control group.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the separation and evaluation of etodolac enantiomers.

Caption: A generalized workflow for separating and evaluating etodolac enantiomers.

Conclusion

The stereochemical composition of etodolac is of paramount importance to its pharmacological profile. The anti-inflammatory and analgesic efficacy of racemic etodolac is almost exclusively due to the (+)-(S)-enantiomer's selective inhibition of COX-2. The (-)-(R)-enantiomer, while inactive as a COX inhibitor, likely contributes to the improved gastrointestinal tolerability of the drug. This understanding of the distinct roles of each enantiomer is critical for the rational design and development of chiral NSAIDs with improved therapeutic indices. The experimental protocols and analytical workflows detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of etodolac and other chiral anti-inflammatory agents.

References

- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Theoretical mechanism for the gastrointestinal safety of etodolac: selective sparing of cytoprotective prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical mechanism for the gastrointestinal safety of etodolac: Selective sparing of cytoprotective prostaglandins [ouci.dntb.gov.ua]

- 5. Etodolac: effect on prostaglandin concentrations in gastric mucosa of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pedworld.ch [pedworld.ch]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO1995027713A1 - Process for the resolution of etodolac using glucamine derivatives - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. creative-bioarray.com [creative-bioarray.com]

(-)-Etodolac chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of (-)-Etodolac

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] It is utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[2][3] A key feature of etodolac is its chirality; it possesses a single stereogenic center and exists as a pair of enantiomers. The drug is commercially available as a racemic mixture of its (+)-S and (-)-R enantiomers.[4][5] The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (+)-S enantiomer.[2][5][6]

This technical guide focuses specifically on the chemical properties and structure of (-)-Etodolac , which is the (R)-enantiomer.[7] While largely inactive as a COX inhibitor, understanding its distinct properties is crucial for researchers and professionals involved in chiral separations, stereoselective synthesis, and comprehensive drug analysis.

Chemical Structure and Stereochemistry

(-)-Etodolac is chemically designated as (1R)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[8] Its structure is characterized by a tricyclic pyrano[3,4-b]indole core. The single chiral center is located at the C1 position of the pyran ring, which is a quaternary carbon substituted with an ethyl group, an acetic acid moiety, and is part of the fused ring system.

-

IUPAC Name: 2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid[8]

-

Stereochemistry: The levorotatory (-) designation corresponds to the (R) absolute configuration at the C1 stereocenter.[7] Conversely, the pharmacologically active, dextrorotatory (+) enantiomer has the (S) configuration.[5][9] There is no evidence of in-vivo conversion from the (R) to the (S) form.[2][5]

Physicochemical Properties

The physicochemical properties of etodolac have been well-documented. The data presented below pertains to the racemic mixture unless specified for the (-)-enantiomer, as properties like molecular weight and formula are identical, and melting points are very similar.

Table 1: Core Chemical and Physical Properties of Etodolac

| Property | Value | References |

| IUPAC Name | 2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | [8] |

| Synonyms | (-)-Etodolic acid, (R)-Etodolac | [8] |

| CAS Number | 87226-41-3 | [8] |

| Chemical Formula | C₁₇H₂₁NO₃ | [2][8] |

| Molecular Weight | 287.35 g/mol | [8] |

| Appearance | White crystalline solid/powder | [1][10][11] |

| Melting Point | 145-148 °C | [1][2][11] |

| Boiling Point | 507.9 ± 45.0 °C (Predicted) | [1][11] |

| pKa | 4.65 | [1][2][4] |

| LogP | 2.8 (XLogP3); 2.5 (Experimental) | [2][8] |

Table 2: Solubility of Etodolac

| Solvent | Solubility | References |

| Water | Practically insoluble (16-40 mg/L) | [1][2][12] |

| Ethanol | Freely soluble; ~20 mg/mL; Soluble to 100 mM | [1][10] |

| Acetone | Freely soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble; ~30 mg/mL; Soluble to 100 mM | [4][10] |

| Chloroform | Soluble | [4][5] |

| PBS (pH 7.2) | ~0.25 mg/mL | [10] |

Mechanism of Action Context

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13] Etodolac is known to be a preferential inhibitor of COX-2 over COX-1.[13][14][15] This selectivity is attributed to the (+)-S-enantiomer.[2] In contrast, (-)-R-Etodolac is considered inactive against COX enzymes. [11][16] Some research suggests the (R)-enantiomer may inhibit beta-catenin levels in certain cancer cells, indicating a separate, non-NSAID-related activity.[11][16]

References

- 1. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]

- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. aces.su.se [aces.su.se]

- 7. researchgate.net [researchgate.net]

- 8. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Etodolac CAS 41340-25-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]

- 13. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 14. Etodolac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. jetir.org [jetir.org]

(-)-Etodolac: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Etodolac, the biologically active S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Etodolac (B1671708), exerts its therapeutic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective action underlies its anti-inflammatory, analgesic, and antipyretic properties, while potentially offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Beyond its well-established role in prostaglandin (B15479496) synthesis inhibition, evidence suggests that (-)-Etodolac may also modulate other inflammatory pathways, including the kallikrein-kinin system. This technical guide provides a comprehensive overview of the biological activity of (-)-Etodolac, its molecular targets, quantitative inhibitory data, and detailed experimental methodologies for key assays.

Core Biological Activity and Primary Targets

(-)-Etodolac is a member of the pyranocarboxylic acid class of NSAIDs.[1] It is administered as a racemic mixture of the S-(-)- and R-(+)-enantiomers. The pharmacological activity, however, is almost exclusively attributed to the S-enantiomer, (-)-Etodolac.[2][3] The R-enantiomer is largely inactive against cyclooxygenase enzymes but has been reported to possess gastroprotective properties, which may contribute to the overall gastrointestinal tolerability of the racemic mixture.[2][4]

The principal mechanism of action of (-)-Etodolac is the inhibition of prostaglandin synthesis.[1] This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) and thromboxanes.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[1][5]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection, platelet aggregation, and renal blood flow.[6][7]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.[6][7]

(-)-Etodolac exhibits a preferential inhibition of COX-2 over COX-1, which is believed to account for its therapeutic efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms to a similar extent.[7][8]

Quantitative Analysis of Biological Activity

The inhibitory potency of (-)-Etodolac against its primary targets has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Etodolac Enantiomers

| Compound | Target | Assay System | IC50 | Reference |

| S-(-)-Etodolac | Ovine COX-2 | In vitro enzyme assay | 53 µM | |

| S-(-)-Etodolac | Ovine COX-1 | In vitro enzyme assay | >100 µM | |

| Racemic Etodolac | COX-2 | Human whole blood assay | 2.4 (COX-1/COX-2 IC50 ratio) | [9] |

Table 2: Inhibition of Prostaglandin and Bradykinin (B550075) Synthesis by Etodolac

| Compound | Target/Process | Cell/System | IC50 | Reference |

| Racemic Etodolac | Prostaglandin E2 (PGE2) Biosynthesis | Rabbit articular chondrocytes (IL-1β stimulated) | 5.35 x 10⁻⁸ M | [10] |

| Racemic Etodolac | Spontaneous PGE2 Biosynthesis | Rabbit gastric epithelial cells (RGEs) | 2.27 x 10⁻⁵ M | [10] |

| Racemic Etodolac | Spontaneous PGE2 Biosynthesis | Madin-Darby canine kidney cells (MDCKs) | 4.54 x 10⁻⁷ M | [10] |

| Racemic Etodolac | Bradykinin-forming enzyme activity | In vitro enzyme assay | 1.5 x 10⁻⁴ mol/l | [11] |

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by (-)-Etodolac is the prostaglandin synthesis pathway. By inhibiting COX-2, (-)-Etodolac reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation, pain, and fever.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by (-)-Etodolac.

Beyond COX-2 inhibition, (-)-Etodolac has been shown to inhibit the formation of bradykinin, a potent inflammatory mediator.[11] This suggests a broader anti-inflammatory profile that may involve the kallikrein-kinin system.

Caption: Inhibition of the Bradykinin Formation Pathway by (-)-Etodolac.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Caption: General Workflow for an In Vitro COX Inhibition Assay.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is prepared as a stock solution in ethanol (B145695) and diluted in the reaction buffer.

-

Inhibitor Preparation: (-)-Etodolac is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Reaction: The reaction is typically performed in a 96-well plate format. The COX enzyme is pre-incubated with varying concentrations of (-)-Etodolac or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

-

Data Analysis: The percentage of inhibition for each concentration of (-)-Etodolac is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay

This protocol describes a method to assess the inhibitory effect of (-)-Etodolac on PGE2 production in a cellular context.

Detailed Methodology:

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes, is cultured in appropriate media and conditions.[5]

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-Etodolac or vehicle control.

-

Stimulation of PGE2 Production: To induce COX-2 expression and subsequent PGE2 synthesis, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) for a specified duration.[5]

-

Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of (-)-Etodolac, and the IC50 value is determined.

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Detailed Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: The test group of rats receives an oral or intraperitoneal administration of (-)-Etodolac at a specific dose. The control group receives the vehicle.

-

Induction of Inflammation: After a predetermined time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[14][15]

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]

-

Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by (-)-Etodolac is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Conclusion

(-)-Etodolac is a well-characterized NSAID with a clear mechanism of action centered on the selective inhibition of COX-2. This selectivity for the inducible inflammatory enzyme over its constitutive counterpart provides a sound basis for its therapeutic efficacy in treating inflammatory conditions with a potentially improved gastrointestinal safety profile. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into its effects on the kallikrein-kinin system and other potential targets may reveal additional facets of its pharmacological profile and open new avenues for its therapeutic application.

References

- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Enantiomers of Etodolac, a Racemic Anti-inflammatory Agent, Play Different Roles in Efficacy and Gastrointestinal Safety [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of etodolac on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of anti-inflammatory action of etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytopharmajournal.com [phytopharmajournal.com]

The Enantiomer with a Difference: A Technical Guide to the Pharmacological Effects of (-)-Etodolac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708), a well-established non-steroidal anti-inflammatory drug (NSAID), is clinically administered as a racemic mixture of its two enantiomers: (+)-(S)-Etodolac and (-)-(R)-Etodolac. For many years, the pharmacological activity of etodolac was solely attributed to the (+)-(S)-enantiomer, a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The (-)-(R)-enantiomer was largely considered inactive due to its negligible affinity for COX enzymes.[3][4] However, emerging research has unveiled a distinct and significant pharmacological profile for (-)-R-Etodolac, independent of COX inhibition. This technical guide provides an in-depth exploration of the pharmacological effects of (-)-Etodolac, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Pharmacological Effects of (-)-Etodolac: Beyond COX Inhibition

The primary pharmacological activity of (-)-R-Etodolac lies in its ability to modulate the Wnt/β-catenin signaling pathway.[1][5][6] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is implicated in various diseases, including cancer.

Inhibition of the Wnt/β-Catenin Signaling Pathway

(-)-R-Etodolac has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway.[6] This inhibition is achieved through a multi-faceted mechanism:

-

Reduction of β-catenin levels: (-)-R-Etodolac decreases the total and activated levels of β-catenin, the central mediator of the canonical Wnt pathway. This reduction occurs at both the transcriptional and post-translational levels. The compound has been shown to decrease the gene expression of β-catenin and promote its degradation through the activation of Glycogen Synthase Kinase 3β (GSK3β).[1][5]

-

Enhanced β-catenin membrane localization: In addition to promoting its degradation, (-)-R-Etodolac increases the association of β-catenin with E-cadherin at the cell membrane, further reducing its availability to act as a nuclear transcription co-activator.[1]

-

Downregulation of Wnt target genes: By reducing the levels of nuclear β-catenin, (-)-R-Etodolac leads to the downregulation of downstream Wnt target genes that are critical for cell proliferation and survival, such as cyclin D1 and glutamine synthetase.[1][5]

These actions result in the inhibition of proliferation and survival of cancer cells, particularly in hepatocellular carcinoma cell lines like HepG2 and Hep3B.[1][5]

Gastroprotective Properties

In contrast to the COX-inhibiting (+)-S-enantiomer, which can be associated with gastrointestinal side effects, (-)-R-Etodolac has been reported to exhibit gastroprotective properties. It has been shown to protect against gastric damage in animal models, suggesting a safer gastrointestinal profile.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological effects of (-)-R-Etodolac.

| Parameter | Value | Cell Line/Model | Reference |

| Wnt Signaling Inhibition | |||

| IC50 (TOPflash assay) | 102.5 µM | HEK293T cells | [8] |

| Effects on Hepatoma Cells | |||

| Reduction in β-catenin | Dose-dependent | HepG2, Hep3B | [1][5] |

| Inhibition of DNA synthesis | Dose-dependent | HepG2, Hep3B | [1] |

| Induction of apoptosis | Dose-dependent | HepG2, Hep3B | [1] |

Table 1: In Vitro Efficacy of (-)-R-Etodolac

| Parameter | S-(+)-Etodolac | R-(-)-Etodolac | Reference |

| tmax (h) | 3.3 ± 2.6 | 4 ± 4 | [2] |

| Cmax (mg/L) | 29 ± 6 | 97 ± 14 | [2] |

| AUC0-t (h.mg.L-1) | 706 ± 100 | 2940 ± 400 | [2] |

| CLs (L.kg-1.h-1) | 0.030 ± 0.006 | 0.0065 ± 0.0010 | [2] |

| V/F (L.kg-1) | 0.25 ± 0.22 | 0.03 ± 0.05 | [2] |

| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 | [2] |

Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats Following a 20 mg/kg Oral Dose [2]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological effects of (-)-R-Etodolac.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of (-)-R-Etodolac or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[9][10]

Western Blot Analysis for β-catenin and GSK3β

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against β-catenin, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the protein levels relative to the loading control.[6][11][12]

Co-Immunoprecipitation of β-catenin and E-cadherin

Co-immunoprecipitation (Co-IP) is used to identify protein-protein interactions.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for E-cadherin or a control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of β-catenin by Western blotting.[13][14][15][16]

Wnt Signaling Reporter Assay (TOPflash Assay)

The TOPflash assay is a luciferase-based reporter assay used to measure the transcriptional activity of the β-catenin/TCF complex.

-

Transfection: Co-transfect cells (e.g., HEK293T) with the TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

-

Treatment: Treat the transfected cells with (-)-R-Etodolac or vehicle control.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the TCF/LEF transcriptional activity.[17][18][19]

Enantioselective Synthesis of (-)-Etodolac

While etodolac is commercially available as a racemate, the enantiomers can be separated or synthesized stereoselectively. One common method for obtaining the individual enantiomers is through the resolution of the racemic mixture. This can be achieved by forming diastereomeric esters with a chiral auxiliary, such as (-)-borneol, followed by chromatographic separation of the diastereomers and subsequent hydrolysis to yield the pure enantiomers.[4]

More advanced methods for the enantioselective synthesis of the tetrahydropyrano[3,4-b]indole core of etodolac have also been developed, often employing chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.[20]

Visualizations

Wnt/β-Catenin Signaling Pathway and the Effect of (-)-R-Etodolac

Caption: Wnt/β-catenin pathway and the inhibitory points of (-)-R-Etodolac.

Experimental Workflow for Assessing (-)-R-Etodolac Activity

Caption: Workflow for investigating the pharmacological effects of (-)-R-Etodolac.

Conclusion

The characterization of (-)-R-Etodolac as a Wnt/β-catenin signaling inhibitor marks a significant shift in the understanding of this chiral NSAID. Moving beyond its historical classification as an "inactive" enantiomer, research has now established a distinct pharmacological profile with potential therapeutic implications, particularly in oncology. The ability of (-)-R-Etodolac to inhibit cancer cell proliferation through a COX-independent mechanism, coupled with its favorable gastrointestinal safety profile, presents a compelling case for its further investigation and development as a novel therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on (-)-R-Etodolac, offering a valuable resource for researchers and drug development professionals in this exciting field.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic action of etodolac in patients after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. β-catenin co-immunoprecipitation and immunoblotting [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Enantioselective Landscape of Etodolac: A Technical Guide to the Discovery and Development of (-)-Etodolac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is a member of the pyranocarboxylic acid class of compounds. It is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Etodolac is administered as a racemic mixture of its two enantiomers: S-(+)-Etodolac and R-(-)-Etodolac. The pharmacological activity of these enantiomers is distinct, with the S-(+)-enantiomer being primarily responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2] This technical guide provides an in-depth exploration of the discovery and development of the R-(-)-enantiomer of etodolac, a compound that lacks significant COX inhibitory activity but has demonstrated potential in other therapeutic areas.

Pharmacological Profile

The pharmacological activities of the etodolac enantiomers are stereospecific. While S-(+)-Etodolac is a potent inhibitor of COX enzymes, with a preferential selectivity for COX-2, R-(-)-Etodolac is largely inactive against these enzymes.[2][3] However, research has revealed that R-(-)-Etodolac possesses a unique pharmacological profile, notably its ability to inhibit the Wnt/β-catenin signaling pathway.[4][5]

Cyclooxygenase (COX) Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of racemic etodolac are attributed to the S-(+)-enantiomer's inhibition of prostaglandin (B15479496) synthesis.[6] Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.[3] Their synthesis is catalyzed by the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[7] Racemic etodolac has been shown to be a selective inhibitor of COX-2.[8][9]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Racemic Etodolac

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Racemic Etodolac | > 100 | 53 | > 1.9 | [8][9] |

| Racemic Etodolac | ~50 | 0.041 | ~1220 |

Note: IC50 values can vary depending on the assay conditions. The data presented is from studies using human peripheral monocytes and CHO cells.

Wnt/β-catenin Signaling Inhibition

Recent studies have identified a novel mechanism of action for R-(-)-Etodolac, independent of COX inhibition. It has been shown to down-regulate β-catenin levels in hepatoma cells, thereby inhibiting the Wnt/β-catenin signaling pathway.[5] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. R-(-)-Etodolac has been found to be a more potent inhibitor of Wnt signaling than its S-(+)-enantiomer.[10]

Table 2: In Vitro Wnt Signaling Inhibition by Etodolac Enantiomers

| Compound | Wnt Signaling IC50 (µM) | Cell Line | Reference |

| R-(-)-Etodolac | 102.5 | Cultivated limbal stem epithelial cells | [11] |

| S-(+)-Etodolac | 218.3 | Cultivated limbal stem epithelial cells | [11] |

Pharmacokinetics

The pharmacokinetic profiles of the etodolac enantiomers are also stereoselective. Following oral administration of the racemate, the plasma concentrations of the inactive R-(-)-enantiomer are significantly higher than those of the active S-(+)-enantiomer.[12]

Table 3: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats Following a Single Oral Dose (20 mg/kg)

| Parameter | S-(+)-Etodolac | R-(-)-Etodolac | Reference |

| Cmax (mg/L) | 29 ± 6 | 97 ± 14 | [9] |

| tmax (h) | 3.3 ± 2.6 | 4 ± 4 | [9] |

| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 | [9] |

| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 | [9] |

| CL/F (L/kg·h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 | [9] |

| Vd/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 | [9] |

Experimental Protocols

Chiral Resolution of Racemic Etodolac by Preferential Crystallization

Objective: To separate the R-(-) and S-(+) enantiomers of etodolac from a racemic mixture.

Materials:

-

Racemic etodolac

-

Chiral resolving agent (e.g., (-)-brucine or (-)-cinchonidine)[4][13]

-

Solvent (e.g., ethanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Rotary evaporator

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Dissolve racemic etodolac and a molar equivalent of the chiral resolving agent in a suitable solvent at an elevated temperature to achieve complete dissolution.

-

Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized diastereomeric salt can be determined by chiral HPLC.

-

To recover the enantiomerically pure etodolac, dissolve the diastereomeric salt in water and acidify with HCl to precipitate the etodolac enantiomer.

-

Alternatively, the aqueous solution can be basified with NaOH and the resolving agent extracted with an organic solvent. The aqueous layer is then acidified to precipitate the etodolac enantiomer.

-

Collect the precipitated etodolac enantiomer by filtration, wash with water, and dry under vacuum.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., S-(+)-Etodolac)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 2 minutes at 37°C).

-

Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).

-

Measure the amount of PGE2 produced in each well using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition by S-(+)-Etodolac

Caption: Inhibition of the Prostaglandin Synthesis Pathway by S-(+)-Etodolac.

Wnt/β-catenin Signaling Pathway and Inhibition by R-(-)-Etodolac

Caption: Inhibition of the Wnt/β-catenin Signaling Pathway by R-(-)-Etodolac.

Experimental Workflow for Chiral Resolution and Analysis

Caption: Workflow for the Chiral Resolution of Etodolac.

Conclusion

The discovery and development of (-)-Etodolac highlight the importance of studying the individual enantiomers of racemic drugs. While the S-(+)-enantiomer is responsible for the well-established anti-inflammatory effects of etodolac through COX inhibition, the R-(-)-enantiomer presents a unique pharmacological profile with potential therapeutic applications in diseases characterized by aberrant Wnt/β-catenin signaling, such as certain cancers. Further research into the mechanisms and clinical efficacy of R-(-)-Etodolac is warranted to fully elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on (-)-Etodolac, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pedworld.ch [pedworld.ch]

- 10. ajmc.com [ajmc.com]

- 11. actascientific.com [actascientific.com]

- 12. akjournals.com [akjournals.com]

- 13. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of (-)-Etodolac: In Vitro and In Vivo Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Etodolac, the inactive R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac (B1671708), has traditionally been considered pharmacologically inert regarding cyclooxygenase (COX) inhibition. However, emerging research indicates that (-)-Etodolac possesses distinct biological activities independent of COX inhibition, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of (-)-Etodolac, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated repository of scientific information on this compound.

Introduction

Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, recognized for its anti-inflammatory, analgesic, and antipyretic properties. It is administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers. The S-(+)-enantiomer is primarily responsible for the therapeutic effects of etodolac through its preferential inhibition of the COX-2 enzyme over COX-1.[1] In contrast, the R-(-)-enantiomer, or (-)-Etodolac, exhibits weak to no activity against COX enzymes.[2] Despite this, studies have revealed that (-)-Etodolac is not biologically inert and demonstrates significant effects, particularly in cancer cell lines, through mechanisms that are independent of prostaglandin (B15479496) synthesis inhibition. This guide will delineate the known in vitro and in vivo pharmacological effects of (-)-Etodolac, with a focus on its differential activities compared to its S-(+)-counterpart and racemic mixture.

In Vitro Effects

The in vitro effects of (-)-Etodolac have been investigated in various assays, primarily focusing on its cyclooxygenase inhibitory activity and its impact on cancer cell viability.

Cyclooxygenase (COX) Inhibition

While the S-(+)-enantiomer is the active COX inhibitor, understanding the minimal activity of (-)-Etodolac is crucial for contextualizing its other biological effects.

Table 1: In Vitro Cyclooxygenase Inhibition by Etodolac Enantiomers

| Compound | Enzyme Source | IC50 (µM) vs. COX-1 | IC50 (µM) vs. COX-2 | COX-1/COX-2 Selectivity Ratio | Reference |

| (-)-Etodolac (R-enantiomer) | Human Peripheral Monocytes | > 100 | 53 | > 1.9 | [3] |

| (+)-Etodolac (S-enantiomer) | Not Reported | Not Reported | Not Reported | Not Reported | |

| Racemic Etodolac | Human Peripheral Monocytes | > 100 | 53 | > 1.9 | [3] |

| Racemic Etodolac | Human Whole Blood Assay | Not specified | Not specified | 2.4 | [4] |

Experimental Protocol: Cyclooxygenase Inhibition Assay (Human Peripheral Monocytes) [3]

-

Cell Isolation: Monocytes are separated from the peripheral blood of healthy volunteers.

-

COX-1 Assay (Unstimulated Monocytes): Monocytes that are not stimulated with lipopolysaccharide (LPS) are used as they exclusively express COX-1. The cells are incubated with various concentrations of (-)-Etodolac. The production of prostaglandins, indicative of COX-1 activity, is then measured.

-

COX-2 Assay (LPS-Stimulated Monocytes): Monocytes are stimulated with LPS to induce the expression of COX-2. These stimulated cells are then incubated with different concentrations of (-)-Etodolac, and the subsequent prostaglandin production is quantified to determine COX-2 inhibition.

-

Data Analysis: The concentration of (-)-Etodolac that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.

Anti-proliferative and Cytotoxic Effects on Cancer Cells

(-)-Etodolac has demonstrated significant anti-cancer properties in various cancer cell lines, an effect that is independent of its COX-inhibitory activity.

Table 2: In Vitro Cytotoxicity of (-)-Etodolac in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| PC-3 | Prostate Cancer | > 1000 | 24, 48, 72 | [5] |

| LNCaP | Prostate Cancer | Markedly increased cytotoxicity at 1000 nM | Not Specified | [6] |

| C4-2 | Prostate Cancer | Markedly increased cytotoxicity at 1000 nM | Not Specified | [6] |

| HT-29 | Colorectal Carcinoma | 1880 | 72 | [7] |

| SW620 | Colorectal Carcinoma | 1880 | 72 | [7] |

| LoVo | Colorectal Carcinoma | 1750 | 72 | [7] |

| HT-29/Inv3 | Colorectal Carcinoma (invasive) | 500 | 72 | [7] |

| MCF-7 | Breast Cancer | No approximation available | 48 | [8] |

| MDA-MB-231 | Breast Cancer | 690 | 48 | [8] |

Experimental Protocol: MTT Cell Viability Assay [5][7][8]

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and maintained under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-Etodolac. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan (B1609692).

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

In Vivo Effects

The in vivo effects of (-)-Etodolac have been primarily studied in animal models of inflammation, pain, and cancer.

Anti-inflammatory and Analgesic Effects

While the S-(+)-enantiomer is the main driver of the anti-inflammatory and analgesic effects of racemic etodolac, some studies have investigated the effects of the racemate in various animal models.

Table 3: In Vivo Anti-inflammatory and Analgesic Effects of Racemic Etodolac

| Animal Model | Species | Dosage | Route of Administration | Observed Effects | Reference |

| Collagen-Induced Arthritis | Rat | 3 mg/kg/day | Oral | Significantly attenuated synovial inflammation, fibrosis, and hyperplasia. | [9] |

| Partial Sciatic Nerve Ligation | Mouse | Not specified | Daily administration for two weeks | Partially or wholly reversed the decrease in paw-withdrawal threshold (mechanical allodynia). | [10] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats [9]

-

Induction of Arthritis: Male Wistar rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant, administered via intradermal injections at the base of the tail. A booster injection is typically given after a set period.

-